2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid
Overview
Description
2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid is a chemical compound . It has an empirical formula of C11H12O3 . This compound is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .
Synthesis Analysis
The synthesis of benzofuran derivatives, including this compound, has been a subject of research . Various strategies have been developed, including the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC(=O)c1ccc2OCCc2c1
. Its molecular weight is 192.21 . Chemical Reactions Analysis
Benzofuran derivatives, including this compound, have been used in various chemical reactions . For example, they have been used in the Suzuki-Miyaura cross-coupling reactions to prepare halogenated nucleosides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 192.21 and its solid form .Scientific Research Applications
Chemical Reactions and Regioselectivity
Research by Hosokawa, Yamashita, Murahashi, and Sonoda (1976) on the regioselectivity of palladium(II)-induced intramolecular cyclization reveals the formation of various compounds, including 2,2-dimethyl-2,3-dihydrobenzofuran derivatives. The reaction's selectivity is influenced by the presence of sodium salts of carboxylic acids with different substituents (Hosokawa et al., 1976).
Insecticide Efficacy and Selective Toxicity
Fahmy, Chiu, and Fukuto (1974) highlight the selective toxicity of N-substituted biscarbamoyl sulfides, including 2,2-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid derivatives. These compounds demonstrate high effectiveness as insecticides with minimal mammalian toxicity (Fahmy et al., 1974).
Plant Growth Promotion and Inhibition of Enzymatic Degradation
Lee (1977) discusses how metabolites of the carbamate insecticide carbofuran, including 2,2-dimethyl-2,3-dihydrobenzofuran derivatives, stimulate plant growth. These metabolites also inhibit the enzymatic degradation of indole-3-acetic acid, suggesting their potential agricultural applications (Lee, 1977).
Pharmaceutical Synthesis and Biological Evaluation
Cheng et al. (2015) describe the design and synthesis of a compound incorporating a 2,2-dimethyl-2,3-dihydrobenzofuran scaffold. This compound, designed as a selective serotonin 2C agonist, demonstrates the pharmaceutical applications of 2,2-dimethyl-2,3-dihydrobenzofuran derivatives in developing novel drugs (Cheng et al., 2015).
Potential as Uricosuric Diuretic
Yonetani et al. (1987) explore the potential of this compound derivatives as new uricosuric diuretic agents. These compounds show promise in both rat and chimpanzee models, highlighting their potential in medical treatments (Yonetani et al., 1987).
Influence in Polymer Science
Wilsens et al. (2014) address the synthesis of novel poly(ester amide)s containing 2,5-furandicarboxylic acid derivatives. Their research into the properties of these compounds, including 2,2-dimethyl-2,3-dihydrobenzofuran variants, contributes to advancements in polymer science (Wilsens et al., 2014).
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s known that benzofuran derivatives can interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
Biochemical Pathways
Benzofuran derivatives are known to interact with various biochemical pathways, leading to a wide array of downstream effects .
Pharmacokinetics
It’s known that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have shown dramatic anticancer activities, with significant cell growth inhibitory effects in different types of cancer cells . Additionally, some benzofuran derivatives have exhibited antiviral effects against certain strains .
Action Environment
It’s known that the synthesis of benzofuran compounds can be influenced by various factors, including the presence of aryl bromides .
Future Directions
Benzofuran compounds, including 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing new therapeutic agents and improving the synthesis methods of these compounds .
Biochemical Analysis
Biochemical Properties
2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to exhibit significant activity against enzymes such as α-glucosidase and aldose reductase . These interactions are crucial as they can inhibit or activate specific biochemical pathways, leading to various therapeutic effects.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to inhibition or activation of their functions. For example, benzofuran derivatives have been demonstrated to inhibit topoisomerase I and farnesyl transferase . These interactions can result in changes in gene expression and cellular responses, contributing to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are crucial for understanding its therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-tumor activities. At higher doses, it may cause toxic or adverse effects . Understanding the dosage-dependent effects is essential for determining the therapeutic window and ensuring the compound’s safety in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. Benzofuran derivatives have been shown to affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for predicting the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-8-5-7(10(12)13)3-4-9(8)14-11/h3-5H,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPMZTWJZIRHMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123656-34-8 | |
Record name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.